(E)-N-methyl-3-(5-nitrothiophen-2-yl)-N-phenylacrylamide
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Overview
Description
(E)-N-methyl-3-(5-nitrothiophen-2-yl)-N-phenylacrylamide, also known as MNPA, is a chemical compound that belongs to the acrylamide family. MNPA is a yellow crystalline solid that is soluble in organic solvents such as methanol and ethanol. MNPA is a promising compound due to its potential applications in scientific research.
Scientific Research Applications
Optical and Electronic Properties
Azo-based phenylthiophene Schiff bases, which share structural similarities with the requested compound, have been synthesized and characterized, revealing insights into their optical properties. These compounds, due to their donor-acceptor systems, exhibit specific optical band gaps, which are essential for understanding their electronic structures and potential applications in optoelectronic devices (Shili et al., 2020).
Antimicrobial and Antitumor Activities
Compounds structurally related to "(E)-N-methyl-3-(5-nitrothiophen-2-yl)-N-phenylacrylamide" have shown promise in antimicrobial and antitumor activities. For instance, certain Schiff base compounds, including those with nitrothiophene groups, have been investigated for their antimicrobial properties against Gram-positive and Gram-negative bacteria (Yilmaz et al., 2012).
Synthesis and Characterization Techniques
Research on similar compounds has also focused on synthesis methods and characterization techniques. Studies include detailed analyses of crystal structures, vibrational frequencies, and molecular orbitals, providing a comprehensive understanding of these compounds' physical and chemical properties. These insights are crucial for tailoring compounds for specific scientific applications, such as materials science and medicinal chemistry (Tanak et al., 2014).
Broad-Spectrum Antibacterial Candidates
New derivatives, including those incorporating nitrothiophene groups, have been explored for their potential as broad-spectrum antibacterial agents. These compounds exhibit significant antibacterial activity, highlighting their potential in developing new antimicrobial therapies (Al-Wahaibi et al., 2020).
Electrochromic Materials
Research into novel donor–acceptor systems employing nitrotriphenylamine units as the acceptor and thiophene derivatives as the donor has led to the synthesis of electrochromic materials. These materials demonstrate outstanding optical contrasts and fast switching speeds, suitable for applications in the near-infrared region (Li et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that similar compounds can induce cellular damage by oxidative stress .
Biochemical Pathways
Similar compounds have been found to induce generation of reactive oxygen species (ros) and apoptosis .
Pharmacokinetics
In-silico admet properties of similar compounds pointed to a significant drug-likeness feature based on the lipinski criteria .
Result of Action
Similar compounds have shown cytotoxic effects on mcf7 breast cancer cells .
Action Environment
It is known that the crystal packing of similar compounds is dominated by o h (39%) and h h (213%) contacts .
properties
IUPAC Name |
(E)-N-methyl-3-(5-nitrothiophen-2-yl)-N-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-15(11-5-3-2-4-6-11)13(17)9-7-12-8-10-14(20-12)16(18)19/h2-10H,1H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVNVLOIUFOODK-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C=CC2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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